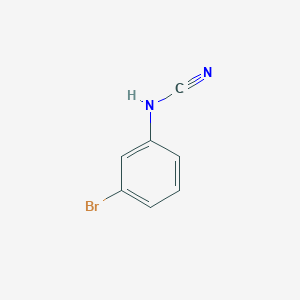

N-(3-Bromophenyl)cyanamide

描述

Structure

3D Structure

属性

IUPAC Name |

(3-bromophenyl)cyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-1-3-7(4-6)10-5-9/h1-4,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKUFJVBSFNXFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of N 3 Bromophenyl Cyanamide

Nucleophilic and Electrophilic Reactivity of the Cyanamide (B42294) Moiety

The cyanamide functional group (–NHCN) exhibits dual reactivity. wikipedia.org It contains a nucleophilic amino group and an electrophilic carbon atom within the nitrile group, allowing it to participate in a variety of addition reactions. wikipedia.orgnaturalspublishing.com

The addition of nucleophiles containing an acidic proton is a primary reaction of cyanamides. wikipedia.org For instance, the hydrolysis of N-(3-Bromophenyl)cyanamide yields the corresponding urea (B33335), 1-(3-bromophenyl)urea. wikipedia.orgresearchgate.net This transformation underscores the role of the cyanamide as a precursor to ureas, which are significant in medicinal chemistry and materials science. Similarly, reaction with amines or their salts leads to the formation of substituted guanidines. wikipedia.orgnih.gov The reaction of an amine with a cyanamide, known as guanylation, often proceeds by the nucleophilic attack of the amine on the electrophilic carbon of the nitrile group. organic-chemistry.org This process can sometimes be facilitated by Lewis acid catalysts to enhance the electrophilicity of the cyanamide carbon. google.com

| Reaction Type | Nucleophile | Product | Typical Conditions |

| Hydrolysis | Water (H₂O) | 1-(3-bromophenyl)urea | Acidic or basic conditions. wikipedia.orgresearchgate.net |

| Guanylation | Amines (e.g., R-NH₂) | N-substituted guanidines | Often requires acid catalysis (e.g., HCl) or a Lewis acid like Sc(OTf)₃ in water. nih.govorganic-chemistry.orgvulcanchem.com |

| Thio-urea Formation | Hydrogen Sulfide (H₂S) | N-(3-bromophenyl)thiourea | Reaction with H₂S. wikipedia.org |

Electrophilic Functionalization of the Bromophenyl Ring

The bromophenyl ring of this compound is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing bromo and cyanamido groups. The reactivity and orientation are governed by the electronic properties of these substituents. libretexts.orglibretexts.org

-Br (Bromo group): This group is deactivating due to its inductive electron-withdrawing effect, making the ring less reactive than benzene (B151609). libretexts.org However, through resonance, it donates lone-pair electron density to the ring, directing incoming electrophiles to the ortho and para positions. libretexts.orgwikipedia.org

-NHCN (Cyanamido group): The amino part of this group is an electron-donating group (+M effect) due to the lone pair on the nitrogen, which activates the ring towards electrophilic attack and directs incoming substituents to the ortho and para positions. savemyexams.comorganicchemistrytutor.com

The combined influence of these two ortho, para-directing groups determines the regioselectivity of substitution reactions. The positions ortho and para to the strongly activating -NHCN group (positions 2, 4, and 6) are significantly activated. The bromine at position 3 will also direct to its ortho positions (2 and 4) and its para position (6). Therefore, electrophilic attack is strongly favored at positions 2, 4, and 6 of the phenyl ring. Steric hindrance may influence the ratio of the resulting isomers.

| Electrophilic Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃ / H₂SO₄ | N-(2-Nitro-3-bromophenyl)cyanamide, N-(4-Nitro-3-bromophenyl)cyanamide, N-(6-Nitro-3-bromophenyl)cyanamide |

| Halogenation | Br₂ / FeBr₃ | N-(2,3-Dibromophenyl)cyanamide, N-(3,4-Dibromophenyl)cyanamide, N-(3,6-Dibromophenyl)cyanamide |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acylated derivatives at positions 2, 4, and 6 |

Advanced Cross-Coupling Methodologies

The carbon-bromine bond in this compound serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions.

Suzuki Coupling and Related Aryl-Aryl Bond Formations

The Suzuki-Miyaura coupling reaction is a powerful method for creating aryl-aryl bonds by coupling an organoboron compound with an aryl halide. nih.gov this compound can readily participate as the aryl halide partner in such reactions. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle. mdpi.comrsc.org This methodology allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position of the phenyl ring, providing access to complex biaryl structures.

| Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | N-(Biphenyl-3-yl)cyanamide |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | N-(4'-Methoxybiphenyl-3-yl)cyanamide |

| Thiophene-2-boronic acid | Pd(dtbpf)Cl₂ | Et₃N | Water/Kolliphor EL | N-(3-(Thiophen-2-yl)phenyl)cyanamide mdpi.comunimib.it |

| Benzylboronic acid pinacol (B44631) ester | CataCXium A palladacycle | Cs₂CO₃ | 2-MeTHF | N-(3-Benzylphenyl)cyanamide rsc.org |

C-N Cross-Coupling Applications

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. amazonaws.comacs.org This palladium-catalyzed reaction enables the coupling of aryl halides with a broad range of nitrogen-based nucleophiles, including primary and secondary amines, amides, and heterocycles. This compound can be effectively used as the electrophilic partner to synthesize a diverse array of N-arylated products. The choice of palladium precursor, ligand, and base is crucial for achieving high yields, especially with challenging substrates. chemrxiv.orgmaynoothuniversity.ie

| Amine | Catalyst / Ligand | Base | Solvent | Product |

| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | N-(3-(Morpholin-4-yl)phenyl)cyanamide |

| Aniline (B41778) | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | N-(3-(Phenylamino)phenyl)cyanamide |

| Benzylamine | "XantPhos Pd G3" | DBU | MeCN/PhMe | N-(3-(Benzylamino)phenyl)cyanamide chemrxiv.org |

| Piperidine | Pd(dba)₂ / (±)-BINAP | NaOtBu | TMO | N-(3-(Piperidin-1-yl)phenyl)cyanamide maynoothuniversity.ie |

Cycloaddition Reactions for Heterocyclic Compound Synthesis

The nitrile group within the cyanamide moiety is an excellent dipolarophile, readily participating in cycloaddition reactions to construct heterocyclic rings, which are prevalent in medicinal chemistry. naturalspublishing.comthieme-connect.com

[2+3] Cycloaddition Reactions (e.g., Tetrazole Formation)

The [3+2] cycloaddition between a nitrile and an azide (B81097) is the most common and effective method for synthesizing 5-substituted-1H-tetrazoles. thieme-connect.comresearchgate.net this compound can react with azide sources, such as sodium azide (NaN₃), to form the corresponding 5-aminotetrazole (B145819) derivative. tubitak.gov.trthieme-connect.com This reaction typically proceeds in the presence of a catalyst, such as a zinc, copper, or cobalt salt, or an organocatalyst like L-proline, in a suitable solvent. researchgate.netthieme-connect.comacs.org

A notable application involves the reaction of a related compound, N-benzyl-N-(3-bromophenyl)cyanamide, with sodium azide in the presence of ZnBr₂ as a catalyst, which proceeds under reflux in water to form a tetrazole-based ligand. researchgate.net This highlights the utility of the cyanamide group in this compound for constructing complex heterocyclic systems. researchgate.net

| Azide Source | Catalyst | Solvent | Product |

| Sodium Azide (NaN₃) | ZnBr₂ | Water / THF | N-(3-Bromophenyl)-1H-tetrazol-5-amine researchgate.net |

| Sodium Azide (NaN₃) | L-proline | DMF | N-(3-Bromophenyl)-1H-tetrazol-5-amine thieme-connect.com |

| Sodium Azide (NaN₃) | SO₃H-carbon | DMF | N-(3-Bromophenyl)-1H-tetrazol-5-amine ajgreenchem.com |

| Sodium Azide (NaN₃) | Co(II) complex | Methanol | N-(3-Bromophenyl)-1H-tetrazol-5-amine acs.org |

1,3-Dipolar Cycloadditions

The cyanamide functional group, characterized by a nucleophilic nitrogen atom attached to an electrophilic nitrile, is a candidate for cycloaddition reactions. researchgate.netnih.gov 1,3-dipolar cycloadditions represent a powerful method for constructing five-membered heterocycles. mdpi.comorganic-chemistry.org This reaction involves a 1,3-dipole reacting with a dipolarophile in a concerted, pericyclic shift. organic-chemistry.org

Theoretical studies on the reaction between 2-pyridylselenyl halides and various cyanamides (R-NCN, where R can be groups like Phenyl or Bromo) have shown the process to be an asynchronous cycloaddition. rsc.org This type of reaction with a substituted cyanamide like this compound would proceed through the interaction of a 1,3-dipole with the cyano group (the dipolarophile) to yield five-membered heterocyclic structures. organic-chemistry.org The reaction's efficiency and selectivity can be influenced by the electronic properties of the substituents on the cyanamide. nih.gov

Radical Cascade Reactions and Their Applications

Radical cascade reactions are powerful synthetic tools for assembling complex polycyclic molecules in a single step. researchgate.netnih.gov N-cyanamide derivatives, particularly N-cyanamide alkenes, have been utilized as substrates in such cascades to generate quinazolinone structures. beilstein-journals.orgresearchgate.net

For instance, a visible-light-induced domino difluoroalkylation/cyclization has been developed using N-cyanamide alkenes. beilstein-journals.org In this process, a radical adds to the alkene, initiating a cyclization cascade. beilstein-journals.org The methodology is effective for N-cyanamide alkenes bearing various substituents on the phenyl ring, including both electron-donating and electron-withdrawing groups. beilstein-journals.org This suggests that a derivative of this compound, which contains a moderately electron-withdrawing bromo group, would be a suitable substrate for these transformations. Another approach involves a silver-catalyzed domino reaction where radicals generated from 1,3-dicarbonyls couple with N-cyanamide alkenes to trigger the cyclization cascade, also yielding quinazolinones. researchgate.net The versatility of these radical cascades allows for the synthesis of complex heterocyclic scaffolds from readily available cyanamide precursors. researchgate.net

Derivatization Strategies for Structural Elaboration

Derivatization is a key strategy for enhancing the structural complexity and utility of a molecule. rsc.orgnih.gov For this compound, derivatization focuses on transforming the cyanamide moiety into other important functional groups, such as guanidines, or elaborating the structure through reactions on a modified scaffold, as seen with N-allenyl cyanamides.

Formation of Guanidines and Substituted Guanidinium (B1211019) Salts

The conversion of cyanamides to guanidines is a fundamental transformation, as the guanidinium group is a key structural motif in many biologically active compounds and organocatalysts. psu.edursc.org The reaction typically involves the addition of an amine to the electrophilic carbon atom of the cyanamide group. psu.edugoogle.com

The synthesis of substituted guanidines from monosubstituted cyanamides can be challenging, often requiring forcing conditions or catalysis. google.com Lewis acids can be employed to enhance the electrophilicity of the cyanamide, making its central carbon more susceptible to nucleophilic attack by an amine. google.comgoogle.com For example, N-(1-naphthyl)-N'-(3-bromophenyl)-N'-methyl guanidine (B92328) hydrochloride has been successfully prepared from 1-naphthyl cyanamide and N-methyl-3-bromo aniline hydrochloride, demonstrating the feasibility of incorporating the 3-bromophenyl moiety into a complex guanidine structure. google.comgoogle.com

Metal-catalyzed approaches have also been developed. A notable method uses a copper(I) iodide/Xantphos system to catalyze the reaction between N-arylcyanamides and various amines, providing a direct route to N,N'-disubstituted guanidines. psu.edu Another copper-catalyzed three-component reaction involves cyanamides, arylboronic acids, and amines to form trisubstituted N-aryl guanidines. organic-chemistry.org

| Cyanamide Substrate | Amine/Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Substituted Cyanamide | Ammonia or Substituted Amine | Lewis Acid | Substituted Guanidine | google.com |

| 1-Naphthyl Cyanamide | N-methyl-3-bromo aniline HCl | Toluene, reflux | N-(1-naphthyl)-N'-(3-bromophenyl)-N'-methyl guanidine HCl | google.com |

| N-Arylcyanamide | Primary/Secondary Alkylamine | CuI / Xantphos, DMF, 140°C | N-Alkyl-N'-arylguanidine | psu.edu |

| Cyanamide | Arylboronic Acid, Amine | CuCl₂·2H₂O, Bipyridine, O₂ | Trisubstituted N-Aryl Guanidine | organic-chemistry.org |

Synthesis of N-Allenyl Cyanamides and Subsequent Transformations

A novel class of allenamides, N-allenyl cyanamides, can be accessed from propargyl alcohols through a one-pot deoxycyanamidation–isomerization process. acs.orgacs.org This reaction involves an initial N- to O-sulfonyl transfer, followed by N-alkylation of the cyanamide and a base-catalyzed isomerization to form the allene. acs.orgresearchgate.net

The synthesis is compatible with a range of substituted N-aryl sulfonamides, including those with halogen functional handles suitable for further cross-coupling reactions. acs.org For example, N-4-bromophenyl-substituted sulfonamides have been successfully used to generate the corresponding N-allenyl cyanamides, indicating a viable pathway for preparing the N-(3-bromophenyl) analog. acs.orgcardiff.ac.uk

Once formed, these N-allenyl cyanamides serve as versatile intermediates for further derivatization. acs.orgresearchgate.net Their utility has been demonstrated through several transformations:

Hydroarylation and Hydroamination: The allenyl group can undergo addition reactions with arenes and amines to create more complex cyanamide structures. acs.orgacs.org

Cycloadditions: The allenic system participates in cycloaddition protocols, such as [4+2] and [2+2] reactions, to build diverse heterocyclic frameworks that would be difficult to access through other methods. cardiff.ac.uk

| Reaction Type | Reagents | Key Features | Product Class | Reference |

|---|---|---|---|---|

| Synthesis | Propargyl Alcohol, N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) | One-pot deoxycyanamidation-isomerization | N-Allenyl Cyanamides | acs.orgacs.org |

| Hydroarylation | N-Allenyl Cyanamide, Arene | Adds aryl group across the allene | Aryl-substituted Cyanamides | acs.org |

| Hydroamination | N-Allenyl Cyanamide, Amine | Adds amino group across the allene | Amino-substituted Cyanamides | acs.org |

| Cycloaddition | N-Allenyl Cyanamide, Diene/Dienophile | Forms cyclic structures | Heterocyclic Cyanamides | cardiff.ac.uk |

Mechanistic Investigations and Advanced Computational Studies

Elucidation of Reaction Mechanisms in Cyanamide (B42294) Chemistry

The reactivity of the cyanamide functional group is central to understanding the chemical behavior of N-(3-Bromophenyl)cyanamide. Key reaction mechanisms include N-alkylation, isomerization, and ring-opening reactions.

Detailed Mechanistic Pathways of N-Alkylation and Isomerization

The N-alkylation of cyanamides is a fundamental transformation. Mechanistic studies have shown that this can proceed through an S_N2-type pathway. For instance, the reaction of a cyanamide anion with an alkylating agent like propargyl tosylate results in the formation of an N-propargyl cyanamide. This is often followed by a base-catalyzed isomerization to yield an N-allenyl cyanamide. acs.orgresearchgate.net The proposed mechanism involves an initial S_N2-type alkylation followed by isomerization, a process that has been supported by experimental evidence where increasing the amount of base leads to a higher conversion to the isomerized product. acs.orgresearchgate.net

The synthesis of N-allenyl cyanamides from propargyl alcohols showcases a one-pot deoxycyanamidation–isomerization protocol. This process is believed to initiate with an N- to O-sulfonyl transfer, followed by the N-alkylation of the cyanamide and subsequent isomerization. acs.orgresearchgate.net

In-depth Analysis of Ring-Opening Mechanisms (e.g., Von Braun Reaction)

The Von Braun reaction is a classic example of a ring-opening mechanism involving cyanamides. When a tertiary amine is treated with cyanogen (B1215507) bromide (BrCN), it undergoes N-dealkylation to form a cyanamide. nih.govresearchgate.net The mechanism consists of two successive nucleophilic substitutions. wikipedia.orgvedantu.com The amine first acts as a nucleophile, displacing the bromide from cyanogen bromide to form a quaternary cyanoammonium salt. nih.govwikipedia.org The bromide ion then acts as a nucleophile, attacking an alkyl group on the nitrogen, leading to the formation of an organocyanamide and an alkyl bromide. wikipedia.orgvedantu.com

In the case of cyclic amines, the Von Braun reaction can lead to ring-opening, resulting in a terminal long-chain bromo-alkyl-cyanamide. nih.gov However, the removal of a smaller alkyl group, such as a methyl group, attached to the ring nitrogen is often preferred over ring opening. nih.gov

Investigation of Electron Transfer Processes in Electrosynthesis

Electrosynthesis offers an alternative pathway for chemical transformations, often proceeding through electron transfer processes. In the context of cyanamide-related chemistry, electrochemical methods have been employed for C-H cyanation of electron-rich arenes. researchgate.net This process typically involves the anodic oxidation of the arene to form a radical cation. researchgate.net This radical cation is then attacked by a cyanide nucleophile. researchgate.net

The electrosynthesis of metal dicyanamide (B8802431) materials also involves electron transfer. For example, copper(I) dicyanamide can be produced electrochemically by the reduction of Cu(II) to Cu(I) or the oxidation of Cu(0) to Cu(I) in the presence of dicyanamide ions. ulb.ac.be These processes highlight the role of electron transfer in forming and modifying cyanamide-containing structures. ulb.ac.bersc.org In mediated electrosynthesis, an electron transfer (ET) mediator is often used to facilitate the reaction, where the mediator is selectively reduced or oxidized at the electrode surface before reacting with the substrate in the bulk solution. rsc.org

Computational Chemistry Applications in Understanding this compound Reactivity

Computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of molecules like this compound at an atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry and electronic structure of chemical systems. mdpi.comnih.gov By optimizing the geometry of this compound, DFT calculations can provide insights into bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available. mdpi.com

The analysis of the electronic structure through DFT helps in understanding the distribution of electrons within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. For instance, in related Schiff base compounds, the HOMO has been located on the phenolic ring and the azomethine group, while the LUMO is distributed along the phenolic and pyridine (B92270) rings. blueberriesconsulting.com Time-dependent DFT (TD-DFT) can be used to predict electronic transition energies, which correspond to UV-Vis absorption spectra. mdpi.comblueberriesconsulting.com

Prediction of Reactivity Parameters and Reaction Energetics

Computational methods, particularly DFT, are instrumental in predicting reactivity parameters and the energetics of chemical reactions. The global electron density flux in a reaction can be anticipated using conceptual DFT indices. researchgate.net For example, in cycloaddition reactions involving nitrones, the high nucleophilic character of the nitrone and the strong electrophilic character of the dienophile can be quantified, helping to rationalize the reaction's acceleration and stereoselectivity. researchgate.net

The activation enthalpies and Gibbs free energies of reaction pathways can be calculated to determine the kinetic and thermodynamic favorability of a reaction. researchgate.net For instance, calculations can show whether a reaction is exothermic and irreversible. researchgate.net Bonding Evolution Theory (BET) analysis of the endo and exo pathways can indicate a one-step process with an early transition state. researchgate.net Such computational studies provide a detailed, energetic landscape of a reaction, complementing experimental findings.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape of molecules like this compound. nih.gov This physics-based method calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of molecular flexibility, preferred shapes (conformations), and structural changes influenced by the surrounding environment. nih.govnih.gov For this compound, MD simulations can elucidate the rotational dynamics around its key single bonds, particularly the C-N bond linking the phenyl ring to the cyanamide group.

The primary goal of conformational analysis via MD is to identify the most stable, low-energy conformations and the energy barriers that separate them. The simulation tracks the movement of each atom, allowing for the analysis of dihedral angles, bond lengths, and non-bonded interactions over the simulation period. nih.gov By analyzing the simulation trajectory, researchers can generate a potential energy surface that maps out the various conformations and their corresponding energies. ue.edu.pk

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average distance between the atoms of superimposed protein or molecule structures. In the context of this compound, it would track how much the molecule's structure deviates from its initial, energy-minimized state over time. A stable RMSD value suggests that the molecule has reached a stable conformational state. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the fluctuation of each individual atom from its average position. This helps to pinpoint which parts of the molecule are more flexible. For this compound, this could reveal the degree of rotational freedom of the cyanamide group relative to the bromophenyl ring. rsc.org

Cluster Analysis: This technique groups similar conformations from the MD trajectory, helping to identify the most populated and thus, most probable, conformational states of the molecule under the simulated conditions. rsc.org

For a molecule like this compound, MD simulations would typically be run in a solvent box (e.g., water or an organic solvent) to mimic experimental conditions. The results would reveal the preferred orientation of the cyanamide group with respect to the phenyl ring, considering factors like steric hindrance from the bromine atom at the meta position and potential intermolecular interactions. While specific MD studies on this compound are not prevalent in published literature, the methodology is widely applied to understand the dynamics of similar small organic molecules, including those with aromatic and nitrile functionalities. researchgate.netmdpi.com The insights gained are crucial for understanding its reactivity and how it might interact with biological targets or catalysts.

Computational Modeling of Catalytic Cycles and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), is indispensable for mapping out the intricate details of chemical reactions involving this compound. mdpi.comcore.ac.uk This approach allows for the elucidation of reaction mechanisms, the identification of transient intermediates, and the characterization of high-energy transition states that govern the reaction rate. wikipedia.orglibretexts.orgbeilstein-journals.org

A key area of investigation is the reactivity of the cyanamide functional group. For instance, DFT studies on the dimerization of cyanamide (H₂NCN) to dicyandiamide (B1669379) (DCD) provide a foundational understanding applicable to substituted cyanamides. mdpi.com Such studies reveal that the reaction proceeds through a series of steps, including deprotonation and nucleophilic attack, and that the formation of the new C-N bond is often the rate-limiting step. mdpi.com

A proposed catalytic cycle for a reaction involving a cyanamide derivative can be computationally modeled to determine the energetics of each step. This involves optimizing the geometry of reactants, intermediates, transition states, and products. The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier, which is directly related to the reaction rate. mdpi.comlibretexts.org

In a study on the synthesis of dicyandiamide from calcium cyanamide, DFT calculations were used to explore the reaction mechanism in an alkaline environment. mdpi.com The key findings from that study, which can be extrapolated to understand the potential reactivity of this compound, are summarized in the tables below. The principal reaction involves the dimerization of cyanamide, while side reactions can lead to the formation of urea (B33335) or thiourea (B124793).

Table 1: Calculated Free Energy Barriers for Dicyandiamide Formation and Side Reactions Data adapted from a DFT study on cyanamide reactions. mdpi.com

| Reaction Pathway | Reactants | Rate-Limiting Step | Free Energy Barrier (kJ/mol) |

| Dimerization | H₂CN₂ + HCN₂⁻ | C-N bond formation | 103 |

| Urea Formation | H₂CN₂ + OH⁻ | C-O bond formation | 88.5 |

| Thiourea Formation | H₂CN₂ + H₂S | H-transfer | 129.5 |

View Data

| Reaction Pathway | Reactants | Rate-Limiting Step | Free Energy Barrier (kJ/mol) |

|---|---|---|---|

| Dimerization | H₂CN₂ + HCN₂⁻ | C-N bond formation | 103 |

| Urea Formation | H₂CN₂ + OH⁻ | C-O bond formation | 88.5 |

| Thiourea Formation | H₂CN₂ + H₂S | H-transfer | 129.5 |

The study also investigated the catalytic or inhibitory role of explicit water molecules. It was found that a single water molecule could facilitate the C-N bond formation in the rate-limiting step of dimerization by creating a hydrogen-bonding network, thereby lowering the energy barrier. mdpi.com

Table 2: Effect of Water on the Free Energy Barrier of Dicyandiamide Dimerization Data adapted from a DFT study on cyanamide reactions. mdpi.com

| Catalytic Species | Free Energy Barrier (kJ/mol) | Change in Barrier (kJ/mol) |

| None (Implicit Solvent) | 103 | - |

| One Water Molecule | 76.5 | -26.5 |

| Two Water Molecules | 97.4 | -5.6 |

| [OH(H₂O)₃]⁻ Cluster | 59.8 | -43.2 |

View Data

| Catalytic Species | Free Energy Barrier (kJ/mol) | Change in Barrier (kJ/mol) |

|---|---|---|

| None (Implicit Solvent) | 103 | - |

| One Water Molecule | 76.5 | -26.5 |

| Two Water Molecules | 97.4 | -5.6 |

| [OH(H₂O)₃]⁻ Cluster | 59.8 | -43.2 |

For this compound specifically, computational modeling would focus on how the electron-withdrawing nature of the bromine atom and the steric bulk of the phenyl group influence the nucleophilicity and reactivity of the cyanamide moiety. In reactions like the synthesis of substituted imidazoles, where precursors like 5-Amino-1-(3-bromophenyl)-1H-imidazole-4-carbimidoyl cyanide are used, DFT calculations can help rationalize the observed regioselectivity and reaction outcomes by comparing the energies of different possible transition states. rsc.orgmdpi.com These computational tools are crucial for designing new catalysts and optimizing reaction conditions for transformations involving this compound. mit.edursc.org

Spectroscopic and Structural Characterization Methodologies in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For N-(3-Bromophenyl)cyanamide, both ¹H and ¹³C NMR spectroscopy provide critical information about the hydrogen and carbon environments within the molecule.

In ¹H NMR studies conducted in Chloroform-d (CDCl₃), the aromatic protons of the 3-bromophenyl group exhibit characteristic chemical shifts. Specifically, the proton signals are observed as a quartet at δ 7.23 ppm and a multiplet between δ 6.98 and 6.91 ppm. rsc.orgrsc.org A singlet corresponding to the N-H proton appears at approximately δ 6.64 ppm. rsc.orgrsc.org

¹³C NMR spectroscopy further corroborates the structure. In Chloroform-d, the carbon spectrum shows signals that are consistent with the proposed structure, including the carbon atoms of the aromatic ring and the cyanamide (B42294) group. rsc.org The chemical shifts provide insight into the electronic environment of each carbon atom, influenced by the bromine substituent and the cyanamide functional group.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in Chloroform-d

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| ¹H | 7.23 | q, J = 7.7 |

| ¹H | 6.98 | dt, J = 6.9, 2.1 |

| ¹H | 6.64 | s |

| ¹³C | 138.52 | - |

| ¹³C | 131.10 | - |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offers complementary information about the functional groups present in a molecule. nih.govthermofisher.commdpi.com

FT-IR spectroscopy of this compound would be expected to show a characteristic absorption band for the nitrile (C≡N) stretching vibration, typically appearing in the range of 2260-2220 cm⁻¹. Another key feature would be the N-H stretching vibration, which is usually observed as a sharp peak around 3500-3300 cm⁻¹. The C-Br stretching vibration would likely appear in the fingerprint region, below 1000 cm⁻¹. While specific FT-IR data for this compound is not detailed in the provided search results, the spectra of related compounds, such as (Z)-N-(2-Bromo-1-phenylvinyl)-N-(p-tolyl)cyanamide, show a characteristic C≡N stretch at 2222 cm⁻¹. rsc.org

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would also be a valuable tool for characterizing the C≡N and aromatic C-C bonds. nih.govthermofisher.com The symmetric vibrations of the phenyl ring would be expected to produce strong Raman signals. The complementary nature of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. nih.govthermofisher.commdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for accurately determining the molecular formula of a compound by providing a highly precise mass-to-charge ratio (m/z). For this compound, HRMS analysis is crucial for confirming its elemental composition.

Research has reported HRMS data for this compound, which supports its molecular formula of C₇H₅BrN₂. rsc.orgrsc.org The experimental mass-to-charge ratio obtained through techniques such as electrospray ionization (ESI) is compared with the calculated theoretical mass, and a close match provides strong evidence for the proposed molecular formula.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. mdpi.comresearchgate.netnih.gov This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous determination of the molecular structure.

While specific X-ray crystallography data for this compound itself was not found in the search results, studies on related compounds, such as 5-arylimino-1,3,4-thiadiazole derivatives, demonstrate the power of this technique in establishing the solid-state conformation and stereochemistry. mdpi.com For this compound, an X-ray crystal structure would reveal the planarity of the phenyl ring, the geometry of the cyanamide group, and how the molecules pack in the crystal lattice, including any potential hydrogen bonding or other intermolecular forces.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Excited States

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. bath.ac.ukshimadzu.com The resulting spectrum can provide information about the conjugated systems and chromophores present in the molecule.

For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π→π* transitions within the aromatic phenyl ring. The presence of the bromine atom and the cyanamide group can influence the position and intensity of these absorption maxima (λmax). While specific UV-Vis data for this compound is not available in the provided results, analysis of related aromatic compounds suggests that these transitions would likely occur in the ultraviolet region of the electromagnetic spectrum.

Applications of N 3 Bromophenyl Cyanamide in Specialized Synthetic Contexts

Role as a Versatile Building Block for Nitrogen-Containing Heterocycles

The cyanamide (B42294) functional group (–NHCN) is a potent synthon for the introduction of nitrogen atoms into cyclic systems. sioc-journal.cn Its ability to react as a nucleophile or to be transformed into other reactive intermediates like guanidines, ureas, or amidines underpins its versatility. nih.govbu.edu.eg The 3-bromophenyl substituent further enhances its utility, providing a handle for late-stage functionalization via cross-coupling reactions, thereby enabling the synthesis of diverse heterocyclic libraries. nih.gov

The pyrimidine (B1678525) core is a fundamental component of nucleic acids and is prevalent in a vast number of biologically active compounds. ekb.eg N-(3-Bromophenyl)cyanamide serves as a valuable precursor for pyrimidine synthesis through several strategic pathways. One common method involves the reaction of amidines with 1,3-bifunctional three-carbon fragments. bu.edu.eg this compound can be readily converted to the corresponding guanidine (B92328), which then acts as the N-C-N building block in cyclocondensation reactions to form the pyrimidine ring.

Furthermore, copper-catalyzed multi-component reactions represent a powerful strategy for assembling complex heterocycles. rsc.org For instance, the synthesis of benzo researchgate.netnih.govimidazo[1,2-c]pyrimidin-1-amines has been achieved through the copper-catalyzed reaction of 2-(2-bromovinyl)benzimidazoles with cyanamide. nih.gov In this context, this compound can participate in similar copper- or palladium-catalyzed sequences. The reaction pathway often involves an initial C-N coupling at the bromine position, followed by an intramolecular cyclization involving the cyanamide nitrogen, ultimately leading to fused pyrimidine systems. nih.govresearchgate.net Research has also demonstrated the synthesis of 2-cyanoimino-4-aryl-6-naphthyl-dihydropyrimidines, including a derivative with a 4-bromophenyl substituent, showcasing the integration of brominated aryl groups into pyrimidine scaffolds through reactions with cyanoguanidine. e-journals.in

Thiazole (B1198619) and thiadiazole rings are important five-membered heterocycles found in numerous pharmacologically active compounds. ekb.egrsc.org The synthesis of these sulfur-containing heterocycles can be effectively achieved using this compound as a starting material.

For thiazole synthesis, the classic Hantzsch reaction, which involves the condensation of an α-halocarbonyl compound with a thioamide, is a primary method. mjcce.org.mkresearchgate.net The cyanamide group of this compound can be converted into the required N-(3-bromophenyl)thiourea intermediate. This intermediate can then undergo cyclization with suitable α-haloketones to yield 2-amino-thiazole derivatives bearing the 3-bromophenyl substituent.

The construction of 1,3,4-thiadiazole (B1197879) scaffolds often proceeds from thiosemicarbazide (B42300) precursors, which can be accessed from cyanamide derivatives. mjcce.org.mk These thiosemicarbazides undergo cyclization with reagents like acyl chlorides or carbon disulfide to form the thiadiazole ring. mjcce.org.mk More direct methods involve the base-promoted condensation of amidines with dithioesters, which, after intramolecular N-S coupling, yield 3,5-disubstituted-1,2,4-thiadiazoles. acs.org this compound can be converted to N-(3-bromophenyl)amidine, which can then react with various thiocarbonyl compounds to introduce the 3-bromophenyl group onto the thiadiazole core.

The utility of this compound extends to the synthesis of various other nitrogen-containing heterocycles, most notably guanidines. Substituted guanidines are crucial in medicinal chemistry and as organocatalysts. nih.govcm-uj.krakow.pl The reaction of an N-aryl cyanamide with an amine is a direct method for preparing unsymmetrically substituted guanidines. google.com Patents have described the synthesis of N'-(3-bromophenyl)-substituted guanidines by reacting an appropriate amine with a cyanamide precursor, often activated by a Lewis acid catalyst to enhance the electrophilicity of the cyanamide carbon. google.comgoogle.com

The molecule's structure also lends itself to more complex cyclizations. For example, transition metal-catalyzed [2+2+2] cyclotrimerization reactions are a powerful tool for building polycyclic aromatic systems. nih.gov By incorporating alkyne functionalities onto the this compound scaffold, it can serve as an intermediate for constructing complex fused heterocycles like α-carbolines through rhodium-catalyzed cyclotrimerization. nih.gov

Thiazole and Thiadiazole Scaffold Construction

Contribution to Diversity-Oriented Synthesis and Chemical Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology that aims to efficiently generate collections of structurally diverse small molecules. scispace.comfrontiersin.orgnih.gov Unlike target-oriented synthesis, which focuses on a single product, DOS explores chemical space by creating a library of varied scaffolds from a common starting point. scispace.com this compound is an exemplary building block for DOS due to its orthogonal reactive sites.

The molecule's value in DOS stems from two key features:

Scaffold Diversity : The cyanamide moiety is a versatile functional group that can be transformed into a wide array of nitrogen heterocycles, including pyrimidines, thiazoles, thiadiazoles, and guanidines. sioc-journal.cnnih.gov This allows for the generation of multiple distinct core structures (scaffolds) from a single precursor.

Appendage Diversity : The 3-bromophenyl group serves as a reliable anchor point for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions. nih.gov Well-established methods like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions allow for the coupling of a vast range of aryl, heteroaryl, alkyl, and vinyl groups at this position. thieme-connect.dersc.org

This dual functionality enables a "build/couple/pair" strategy. First, the cyanamide group is used to "build" a heterocyclic core. Subsequently, the aryl bromide is used to "couple" various fragments to this core, generating a large and diverse chemical library. This approach is highly efficient for creating collections of novel, three-dimensional fragment-like molecules for screening in drug discovery programs. frontiersin.org

Catalytic Applications of this compound Derivatives

While this compound is primarily utilized as a substrate in synthesis, its derivatives hold significant potential for applications in catalysis, particularly in the realm of metal-catalyzed organic transformations.

The development of novel ligands is central to advancing transition metal catalysis. Derivatives of this compound, such as substituted guanidines, are promising candidates for new ligand scaffolds. Guanidines are known to be strong electron-donating ligands and have been successfully incorporated into N-heterocyclic carbene (NHC) frameworks. rsc.org For example, guanidine-linked NHC-copper complexes have been shown to be versatile catalysts for hydroboration, semihydrogenation, and carboboration reactions. rsc.org By synthesizing a chiral guanidine from this compound, it is conceivable to develop novel chiral ligands for asymmetric catalysis, an area of immense importance in modern organic synthesis. nih.gov

The 3-bromophenyl moiety offers a gateway to other established ligand classes. Through reactions such as lithium-halogen exchange followed by quenching with a chlorophosphine, or through palladium-catalyzed phosphination, the bromo-substituent can be converted into a phosphine (B1218219) group. This would generate a bifunctional ligand possessing both a hard nitrogen-based guanidine or cyanamide donor and a soft phosphine donor, a combination that could enable unique reactivity in catalysis.

Furthermore, the study of how N-arylcyanamides coordinate with transition metals is crucial for developing their catalytic roles. nih.govrsc.org While often used as substrates in copper-catalyzed C-N coupling reactions, understanding these interactions could pave the way for designing new catalytic systems where a derivative of this compound itself is a key component of the catalyst. rsc.orgrsc.org

Chalcogen Bonding in Catalysis

Chalcogen bonding is a noncovalent interaction involving an electrophilic region on a covalently bonded Group 16 element (oxygen, sulfur, selenium, tellurium), which acts as a Lewis acid, and a Lewis base. mdpi.commdpi.comu-tokyo.ac.jp This interaction is directional and has emerged as a tool in various chemical applications, including catalysis, where it can stabilize transition states or intermediates. mdpi.comu-tokyo.ac.jp While specific research detailing the catalytic application of this compound via chalcogen bonding is not extensively documented, the reactivity of its structural isomers provides significant insight into its potential.

Research has demonstrated the role of chalcogen bonding in assisting cycloaddition reactions. In one notable example, the para-isomer, N-(4-bromophenyl)cyanamide, was used in a chalcogen bond-assisted 1,3-dipolar cycloaddition. rsc.org The reaction with N³,4-bis(4-bromophenyl)-1,2,4-thiadiazolidine-3,5-diimine resulted in a guanidine derivative. rsc.org Analysis of the product revealed a strong, intramolecular 1,5-(S⋯N) chalcogen bond between the sulfur atom of the thiadiazole ring and a nitrogen atom of the guanidine moiety, which is derived from the initial cyanamide group. rsc.org This interaction, characterized by a short S⋯N distance, is believed to play a role in the reaction mechanism, demonstrating how a chalcogen bond can facilitate a synthetic transformation. rsc.org

The nitrogen atom of the cyanamide group in this compound can similarly be postulated to act as a chalcogen bond acceptor. The strength and directionality of chalcogen bonds are tunable based on the substituents, making them valuable in designing specific catalytic processes. mdpi.com The presence of the electron-withdrawing bromine atom on the phenyl ring influences the electronic properties of the cyanamide group, which could modulate its ability to participate in such noncovalent interactions in a catalytic cycle.

Table 1: Example of Chalcogen Bonding in a Reaction Involving a Bromophenyl Cyanamide Derivative

| Interacting Atoms | Bond Type | Interaction Distance (Å) | Context | Reference |

|---|

Integration into Supramolecular Architectures and Functional Materials

This compound possesses key structural features—a hydrogen bond donor (N-H), hydrogen/halogen/chalcogen bond acceptors (nitrile group), a halogen bond donor (C-Br), and an aromatic ring—that make it a candidate for the construction of complex supramolecular systems and functional materials. researchgate.netfrontiersin.org These noncovalent interactions are pivotal in crystal engineering and the design of materials with specific, tunable properties. researchgate.net

Noncovalent Interactions in Crystal Engineering and Assembly Design

Crystal engineering relies on the predictable formation of intermolecular interactions, known as supramolecular synthons, to guide the assembly of molecules into well-defined crystalline architectures. researchgate.net While a dedicated crystal structure analysis for this compound is not publicly available, the analysis of closely related structures allows for a robust prediction of its self-assembly behavior.

The primary noncovalent interactions expected to direct the supramolecular assembly of this compound are:

Hydrogen Bonding: The amine proton (N-H) is a classic hydrogen bond donor, while the terminal nitrogen of the nitrile group (C≡N) is an effective acceptor. This would likely lead to the formation of strong N-H···N hydrogen bonds, creating chains or dimeric motifs. For instance, in the crystal structure of a complex acrylamide (B121943) derived from N-(4-bromophenyl)-2-cyanoacetamide, N-H···N≡C hydrogen bonds connect independent molecules to form dimers. nih.gov

Halogen Bonding: The bromine atom on the phenyl ring possesses an electrophilic region (a σ-hole) and can act as a halogen bond donor. researchgate.net It can interact with the electron-rich nitrile nitrogen or the π-system of an adjacent phenyl ring. Weak hydrogen bonds involving bromine, such as C-H···Br interactions, have also been observed to link dimers into larger ribbons in related bromophenyl structures. nih.gov

π-π Stacking: The phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal packing. In the crystal structure of 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile, π-π stacking interactions with a centroid-to-centroid distance of 3.729 Å are observed, contributing to a three-dimensional network. researchgate.net

These varied interactions can work in concert to produce complex, multi-dimensional supramolecular networks. The interplay between strong hydrogen bonds and weaker halogen and π-stacking interactions dictates the final solid-state architecture. researchgate.netresearchgate.net

Table 2: Potential Noncovalent Interactions for this compound in Crystal Engineering

| Interaction Type | Donor Site | Acceptor Site | Expected Role in Assembly |

|---|---|---|---|

| Hydrogen Bond | N-H | Nitrile Nitrogen (N≡C) | Formation of primary 1D chains or dimers. nih.gov |

| Halogen Bond | C-Br | Nitrile Nitrogen (N≡C) | Cross-linking of primary motifs. researchgate.net |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilization of layered structures. researchgate.net |

Design of Responsive Organic Materials

Stimuli-responsive materials are "smart" materials that undergo a measurable change in their properties in response to external stimuli such as light, heat, or mechanical force. rsc.orgrsc.org While this compound is not intrinsically a responsive material, it serves as a versatile building block for the synthesis of such systems. Its utility stems from two key features: the cyanamide moiety and the bromophenyl group.

The bromine atom provides a crucial synthetic handle for carbon-carbon bond-forming cross-coupling reactions, such as Suzuki or Sonogashira couplings. acs.org This allows the this compound core to be covalently linked to known photo-responsive units, such as diarylethenes, azobenzenes, or spiropyrans. rsc.org The integration of these photochromic moieties can impart light-responsive behavior to the final, larger molecule, enabling applications in molecular switches and information storage. For example, diarylethene units undergo reversible ring-opening and ring-closing reactions upon irradiation with different wavelengths of light, leading to significant changes in color and electronic properties. rsc.org

Furthermore, the cyanamide group can be chemically transformed into other functional groups, such as guanidines or ureas, which can then be incorporated into more complex architectures like coordination polymers or metal-organic frameworks (MOFs). rsc.org Some zinc-based coordination polymers, for example, have been shown to exhibit stimuli-responsive luminescence (chromism) sensitive to environmental changes like pH or temperature. mdpi.com By modifying this compound into a suitable organic linker, it could be integrated into such frameworks, potentially yielding materials for sensing or guest-responsive applications. mdpi.comanr.fr The design strategy involves leveraging the predictable reactivity of the bromo- and cyano- functionalities to construct molecules with tailored, responsive properties.

Structure Activity Relationship Sar Studies on N 3 Bromophenyl Cyanamide Derivatives

Systematic Chemical Modification and Derivatization for SAR Elucidation

The chemical architecture of N-(3-Bromophenyl)cyanamide offers several avenues for systematic modification to probe its structure-activity relationships. The primary sites for derivatization include the phenyl ring, the nitrogen atom of the cyanamide (B42294) group, and the nitrile moiety itself.

The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of substituents—including alkyl, aryl, and alkenyl groups—at the meta-position. By systematically varying these substituents, researchers can modulate the steric and electronic properties of the phenyl ring and observe the resultant effects on the molecule's reactivity.

The cyanamide functional group is itself highly reactive and can be transformed into other important functional groups like guanidines, ureas, and thioureas. For instance, the reaction of N-aryl cyanamides with amines or amine hydrochlorides can yield substituted guanidines. A patent describes the synthesis of N-(1-naphthyl)-N'-(3-bromophenyl)-N'-methyl guanidine (B92328) hydrochloride from 1-naphthyl cyanamide and N-methyl-3-bromo aniline (B41778), highlighting the utility of the bromophenyl cyanamide moiety in constructing more complex guanidine structures. researchgate.net

Furthermore, the nitrogen of the cyanamide can be alkylated or acylated to introduce additional diversity. The reactivity of the cyanamide's carbon-nitrogen triple bond allows it to participate in cycloaddition reactions, leading to the formation of various heterocyclic systems, which is a common strategy in medicinal chemistry to explore new chemical space. nih.gov

Investigation of Substituent Effects on Chemical Reactivity and Selectivity

The reactivity and selectivity of this compound are profoundly influenced by the electronic properties of its substituents. The bromine atom at the meta-position exerts a significant, albeit complex, influence on the aromatic ring.

Electronic Effects: The bromine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. This is due to two opposing effects:

Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and withdraws electron density from the phenyl ring through the sigma bond, deactivating it towards electrophilic attack.

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the pi-system of the benzene (B151609) ring, which tends to direct incoming electrophiles to the ortho and para positions. libretexts.org

In reactions involving the cyanamide moiety, the nature of the aryl substituent is critical. For instance, in the synthesis of N-allenyl cyanamides from N-aryl-substituted sulfonamides, both electron-donating and electron-withdrawing substituents on the aryl ring were tolerated, suggesting a broad substrate scope for reactions at the cyanamide nitrogen. nih.gov This indicates that while the electronic nature of the 3-bromophenyl group will influence reaction rates, it does not preclude reactivity at the cyanamide functional group. The preparation of substituted guanidines from monosubstituted cyanamides can be a low-yield synthesis, partly due to the lower electrophilicity of the substituted cyanamide. researchgate.net This reactivity can be enhanced by complexation with a Lewis acid catalyst, which makes the carbon center of the cyanamide more susceptible to nucleophilic attack. researchgate.net

Theoretical Approaches to Correlating Structure with Chemical Behavior and Transformations

Computational chemistry provides powerful tools to complement experimental findings in SAR studies. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model the structure of this compound and its derivatives, offering insights into their electronic properties and reactivity.

Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP analysis would likely show negative potential around the nitrile nitrogen and the bromine atom, indicating sites susceptible to electrophilic attack or interaction with Lewis acids. The area around the hydrogen on the cyanamide nitrogen would exhibit a positive potential, indicating its acidity.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting reactivity. The energy and distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location suggest its capacity to accept electrons (electrophilicity). For this compound, the HOMO is likely to have significant contributions from the phenyl ring and the cyanamide nitrogen, while the LUMO may be centered on the aromatic ring and the nitrile group. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

Reaction Pathway Modeling: Theoretical calculations can be used to model reaction mechanisms, determine transition state energies, and predict reaction outcomes and selectivity. For example, in the reaction of tertiary amines with cyanogen (B1215507) bromide, a DFT study showed the formation of a zwitterionic adduct in the first stage, followed by an SN2 reaction, which accounts for the reaction's selectivity. Similar computational studies on the reactions of this compound could elucidate the precise mechanisms of its derivatization, such as guanidine formation or cycloaddition reactions, and explain the observed regioselectivity and stereoselectivity. Such theoretical models are invaluable for rationalizing experimental results and for the predictive design of new derivatives with desired chemical properties.

常见问题

Basic: What are the optimal synthetic conditions for N-(3-Bromophenyl)cyanamide, and how can yield be maximized?

Answer:

A one-pot synthesis method involves reacting 3-bromophenylamine derivatives with N-chlorosuccinimide (NCS) and zinc cyanide (Zn(CN)₂) in a solvent system of acetonitrile and water (10:1 v/v) under ambient temperature for 25 hours. Post-reaction, purification via flash chromatography (hexanes/ethyl acetate gradient) yields ~69% pure product. Key factors include stoichiometric control of NCS (1.05 equiv) and Zn(CN)₂ (1.00 equiv), as well as solvent polarity to stabilize intermediates .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments and carbon frameworks, with aromatic protons near δ 7.2–7.8 ppm and cyano groups at ~δ 110–120 ppm in ¹³C spectra.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 213.98 for C₇H₆BrN₂).

- Fourier-Transform Infrared (FTIR): Peaks at ~2200 cm⁻¹ (C≡N stretch) and 3300 cm⁻¹ (N-H stretch) validate functional groups .

Advanced: How does the meta-bromine substitution influence reactivity in cross-coupling reactions?

Answer:

The meta-bromine position on the phenyl ring reduces steric hindrance compared to para-substituted analogs, enabling selective Suzuki-Miyaura or Ullmann couplings. However, electron-withdrawing effects may slow nucleophilic aromatic substitution. Computational studies (e.g., DFT) predict activation energies for bromine displacement, with meta-substitution requiring ~5–10% higher energy than para-derivatives due to resonance stabilization differences .

Advanced: How can contradictory spectral data (e.g., ambiguous NMR peaks) be resolved?

Answer:

- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- X-ray Crystallography: Provides unambiguous structural confirmation, as demonstrated for analogous bromophenyl acetamides with R-factors <0.06 .

- Isotopic Labeling: ¹⁵N-labeled cyanamide derivatives clarify nitrogen environments in complex spectra .

Advanced: What strategies improve the compound’s stability under storage and experimental conditions?

Answer:

- Storage: Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the cyanamide group.

- Light Sensitivity: Use amber vials to avoid photodegradation, as brominated aromatics are prone to radical formation.

- Solvent Selection: Avoid protic solvents (e.g., MeOH) to minimize nucleophilic attack on the C≡N bond .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Answer:

- Alkyl Chain Modulation: Lengthening the alkyl chain (e.g., pentanamide vs. butanamide) enhances lipophilicity, improving membrane permeability (logP >2.5).

- Halogen Substitution: Fluorine or chlorine at the phenyl ring’s para position increases electron deficiency, enhancing kinase inhibition (IC₅₀ reduction by ~30% vs. meta-Br) .

- Bioisosteric Replacement: Replacing cyanamide with thiourea maintains hydrogen-bonding capacity while altering metabolic stability .

Advanced: What computational methods predict binding interactions with biological targets?

Answer:

- Molecular Docking (AutoDock Vina): Simulates binding to proteins (e.g., tyrosine kinases) with scoring functions (ΔG <–8 kcal/mol indicates strong affinity).

- Molecular Dynamics (MD): Assesses binding stability over 100-ns simulations, with RMSD <2 Å indicating stable poses.

- QSAR Models: Utilize Hammett constants (σ⁺) of substituents to predict IC₅₀ values for enzyme inhibition .

Advanced: How can low yields in scaled-up syntheses be addressed?

Answer:

- Continuous Flow Reactors: Enhance mixing and heat transfer, reducing side reactions (e.g., polymerization of cyanamide groups).

- Catalyst Optimization: Palladium nanoparticles (PdNPs) improve coupling reaction turnover numbers (TON >500) for bromophenyl intermediates.

- Solvent Engineering: Switch to dimethylacetamide (DMAc) for higher solubility of aromatic intermediates at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。